
1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate
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Overview
Description
1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized chromene derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The chromene ring structure allows for interactions with cellular receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl coumarin-3-carboxylate
- 7-Hydroxy coumarin
- 2-(Trifluoromethyl)-2H-chromene-3-carboxylate
Uniqueness
1-(4-Ethylphenyl)-1-oxopropan-2-yl 2H-chromene-3-carboxylate stands out due to its unique combination of the chromene ring and the 4-ethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[1-(4-ethylphenyl)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H20O4/c1-3-15-8-10-16(11-9-15)20(22)14(2)25-21(23)18-12-17-6-4-5-7-19(17)24-13-18/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
WQPRLHMSVPGCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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